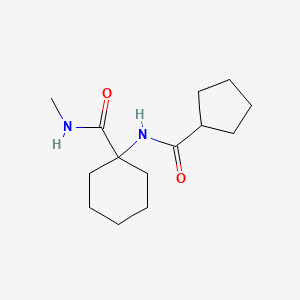
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) enzyme. It has been widely used in scientific research to investigate the role of cAMP signaling pathways in various physiological and pathological processes.
作用機序
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 selectively inhibits the PDE4 isoform of the PDE enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound 20-1724 increases the intracellular levels of cAMP, which activates downstream signaling pathways that regulate various cellular processes. The exact mechanism of action of this compound 20-1724 is not fully understood, but it is thought to involve the binding of this compound 20-1724 to the catalytic domain of PDE4, which prevents the hydrolysis of cAMP.
Biochemical and physiological effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects. It has been shown to increase the intracellular levels of cAMP, which activates downstream signaling pathways that regulate various cellular processes such as gene expression, ion channel activity, and cell proliferation. This compound 20-1724 has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for various inflammatory and autoimmune diseases.
実験室実験の利点と制限
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for the specific investigation of cAMP signaling pathways without affecting other signaling pathways. This compound 20-1724 is also relatively stable and has a long half-life, which allows for prolonged experiments. However, this compound 20-1724 has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of endogenous cAMP signaling pathways. Additionally, this compound 20-1724 may have off-target effects on other enzymes or signaling pathways, which may complicate data interpretation.
将来の方向性
There are several future directions for the investigation of 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 and cAMP signaling pathways. One direction is the investigation of the role of cAMP signaling pathways in various physiological and pathological processes. Another direction is the development of more selective and potent PDE inhibitors for the specific investigation of cAMP signaling pathways. Additionally, the investigation of the off-target effects of this compound 20-1724 on other enzymes or signaling pathways may provide new insights into the regulation of cellular processes.
合成法
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 can be synthesized by reacting 5-benzyl-2,4-thiazolidinedione with 2-(2-chloroethyl) morpholine hydrochloride in the presence of sodium hydride and then treating the resulting compound with phenylmagnesium bromide. The final product is obtained by cyclization of the intermediate compound with acetic anhydride.
科学的研究の応用
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has been extensively used in scientific research to investigate the role of cAMP signaling pathways in various physiological and pathological processes. It has been shown to increase the intracellular levels of cAMP by inhibiting the degradation of cAMP by PDE enzyme. This, in turn, leads to the activation of downstream signaling pathways that regulate various cellular processes such as gene expression, ion channel activity, and cell proliferation.
特性
IUPAC Name |
5-benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-20(16-25-11-13-30-14-12-25)17-26-21(28)23(24-22(26)29,19-9-5-2-6-10-19)15-18-7-3-1-4-8-18/h1-10,20,27H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIATPLCMISFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C(NC2=O)(CC3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)



![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)


![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)
